Product packaging for 1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone(Cat. No.:)

1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone

Cat. No.: B12637290
M. Wt: 248.28 g/mol
InChI Key: XXFMHATYFKHEBW-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1,8-naphthyridin-3-yl)Ethanone is a high-value 1,8-naphthyridine derivative designed for advanced chemical and pharmacological research. This compound serves as a crucial synthetic intermediate for constructing complex molecular architectures. In medicinal chemistry, it provides a foundational scaffold for developing novel therapeutic agents. 1,8-Naphthyridine derivatives are extensively investigated for their diverse biological activities, and certain analogues are recognized for their ability to interact with DNA via intercalation, a mechanism that can inhibit DNA duplication and transcription, leading to the suppression of cancer cell growth . This makes the compound a promising precursor in anticancer agent discovery, with some related 1,8-naphthyridine derivatives demonstrating potent in vitro cytotoxicity against human breast cancer cell lines such as MCF7 . From a synthetic chemistry perspective, the ketone functional group on the naphthyridine ring is highly reactive, allowing for further elaboration into a variety of valuable structures. It can undergo condensation reactions with aldehydes to form chalcone-like intermediates, which can subsequently be cyclized to produce pyrazole-fused naphthyridine systems, a common motif in drug discovery . The compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O B12637290 1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone

InChI

InChI=1S/C16H12N2O/c1-11(19)14-10-13-8-5-9-17-16(13)18-15(14)12-6-3-2-4-7-12/h2-10H,1H3

InChI Key

XXFMHATYFKHEBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C(=C1)C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Chemical Transformations and Reactivity of the 1,8 Naphthyridine Core

Regioselective Functionalization of the Naphthyridine Ring System

The inherent electronic properties of the 1,8-naphthyridine (B1210474) ring, characterized by the electron-withdrawing nature of the nitrogen atoms, direct the regioselectivity of various chemical transformations. Electrophilic aromatic substitution on the naphthyridine core is generally challenging due to the electron-deficient nature of the rings. However, functionalization can be achieved through alternative strategies, such as multicomponent reactions that construct the functionalized ring system in a highly regioselective manner.

One notable approach involves the catalyst-free, three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides in ethanol. chemistrysteps.com This method provides a concise and efficient route to functionalized wikipedia.orgwikipedia.orgnaphthyridine derivatives with high regio- and stereoselectivity. chemistrysteps.com Another powerful method for constructing the 2-substituted 1,8-naphthyridine core is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The regioselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions. For instance, the use of a bicyclic pyrrolidine (B122466) derivative, TABO, as a catalyst in the reaction of unmodified methyl ketones with o-aminoaromatic aldehydes has been shown to achieve high regioselectivity for the 2-substituted product. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRegioselectivity
Three-component domino reactionGlutaraldehyde, Malononitrile, β-ketoamidesCatalyst-free, EthanolFunctionalized wikipedia.orgwikipedia.orgnaphthyridinesHigh
Friedländer Annulationo-aminoaromatic aldehyde, Unmodified methyl ketoneTABO2-Substituted 1,8-naphthyridinesHigh

Directed Metalation Strategies and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgmasterorganicchemistry.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgmasterorganicchemistry.com The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol. wikipedia.org

In the context of 1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone, both the nitrogen atoms of the naphthyridine core and the carbonyl oxygen of the acetyl group could potentially act as directing groups. The nitrogen atoms in pyridine (B92270) and its derivatives are known to direct lithiation to the adjacent positions. baranlab.org Similarly, the carbonyl group is a known DMG. The interplay between these potential directing groups would determine the site of metalation. For instance, in substituted pyridines, the lithiation typically occurs at the position ortho to the directing group. baranlab.org However, direct experimental evidence for the directed metalation of this compound is not extensively reported in the available literature. Nevertheless, the principles of DoM suggest that this would be a viable strategy for the selective functionalization of either the naphthyridine core or the pendant phenyl ring.

Directing GroupPosition of MetalationSubsequent ReactionProduct
N-atom of NaphthyridineC-7 or C-4Quenching with electrophile (E+)Functionalized Naphthyridine
Carbonyl of Acetyl GroupOrtho-position of Phenyl RingQuenching with electrophile (E+)Functionalized Phenyl Group

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Naphthyridines

The electron-deficient nature of the 1,8-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by the presence of a good leaving group, such as a halogen, at an appropriate position. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer-like intermediate. researchgate.net Subsequent expulsion of the leaving group restores the aromaticity of the ring.

For SNAr reactions to occur on a derivative of this compound, a halogen substituent would first need to be introduced onto the naphthyridine core. This could potentially be achieved through various halogenation methods. Once a halogenated precursor is obtained, it can undergo SNAr with a variety of nucleophiles. For example, studies on 2-chloro-3-aryl-1,8-naphthyridines have shown that the chlorine atom at the 2-position can be readily displaced by amines, such as benzene-1,4-diamine, in the presence of a base like sodium ethoxide. organic-chemistry.org This highlights the potential for introducing nitrogen-based functionalities onto the naphthyridine scaffold of the target compound.

Halogenated SubstrateNucleophileConditionsProduct
2-Chloro-3-aryl-1,8-naphthyridineBenzene-1,4-diamineSodium ethoxide, Ethanol, RefluxN-(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamine
7-Halo-2-phenyl-1,8-naphthyridin-3-yl ethanone (B97240) (hypothetical)Various Nucleophiles (e.g., RO-, RS-, R2N-)Base, Solvent7-Substituted-2-phenyl-1,8-naphthyridin-3-yl ethanone

Modification of Side Chains and Peripheral Substituents

The acetyl and phenyl groups of this compound provide additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The acetyl group, with its reactive carbonyl functionality and acidic α-protons, is particularly amenable to a variety of transformations.

One common reaction of the acetyl group is the Claisen-Schmidt condensation, which involves the reaction of the ketone with an aldehyde in the presence of a base to form an α,β-unsaturated ketone (a chalcone). For instance, 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone has been shown to react with various aromatic aldehydes in the presence of sodium hydroxide (B78521) to yield the corresponding chalcones. nih.gov These chalcones can then be further elaborated, for example, by reaction with hydrazine (B178648) hydrate (B1144303) to form pyrazole (B372694) derivatives. nih.gov Another potential transformation of the acetyl group is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones into amides or thioamides upon treatment with ammonium (B1175870) polysulfide or sulfur and an amine, respectively. wikipedia.org

The peripheral phenyl group can also be functionalized, for example, through electrophilic aromatic substitution reactions. The directing effect of the 1,8-naphthyridin-3-yl ethanone substituent would determine the position of substitution on the phenyl ring.

Side ChainReaction TypeReagentsProduct
Acetyl GroupClaisen-Schmidt CondensationAromatic aldehyde, NaOHChalcone (B49325) derivative
Acetyl GroupPyrazole FormationHydrazine hydrate (on chalcone intermediate)Pyrazole derivative
Acetyl GroupWillgerodt-Kindler ReactionSulfur, MorpholineThioamide derivative
Phenyl GroupElectrophilic Aromatic SubstitutionElectrophile (e.g., HNO3/H2SO4)Substituted Phenyl derivative

Reduction and Oxidation Reactions of Naphthyridine Scaffolds

The 1,8-naphthyridine ring system can undergo both reduction and oxidation reactions, leading to a variety of saturated and oxidized derivatives. Catalytic hydrogenation is a common method for the reduction of the naphthyridine core. The specific conditions, such as the choice of catalyst (e.g., Pd, Pt, Rh), solvent, and pressure, will influence the extent and regioselectivity of the reduction. It is possible to selectively reduce one of the pyridine rings or to fully saturate the entire bicyclic system.

Reaction TypeReagentsPotential Product
Catalytic HydrogenationH2, Pd/CTetrahydro-1,8-naphthyridine derivative
N-Oxidationm-CPBA1,8-Naphthyridine-N-oxide derivative

Advanced Spectroscopic and Analytical Characterization Techniques in 1,8 Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone are not documented in the searched scientific literature. For related heterocyclic compounds, these techniques are fundamental for elucidating the precise arrangement of protons and carbon atoms, providing unequivocal structural confirmation. rsc.orgmdpi.commdpi.com

Mass Spectrometry (GC-MS, ESI-MS)

Detailed mass spectrometry data, such as the molecular ion peak (M+) or protonated molecule ([M+H]+) and specific fragmentation patterns from GC-MS or ESI-MS analysis of this compound, have not been published in the reviewed sources. This technique is crucial for determining the molecular weight and elemental composition of a compound. rsc.orgnih.gov

Infrared (IR) Spectroscopy

The characteristic infrared absorption frequencies for the functional groups within this compound are not available in the public domain. Typically, IR spectroscopy would be used to identify key vibrational modes, such as the carbonyl (C=O) stretch of the ethanone (B97240) group and the C=N/C=C stretching vibrations of the aromatic naphthyridine and phenyl rings. researchgate.netnist.govnist.govthermofisher.com

High Performance Liquid Chromatography (HPLC) for Purity and Analysis

There are no specific published HPLC methods for the analysis and purity determination of this compound. Research on analogous compounds often utilizes reversed-phase HPLC to assess purity, detailing experimental conditions such as the column, mobile phase composition, flow rate, and detector wavelength. nih.gov

Single Crystal X-ray Diffraction for Structural Elucidation

A single crystal X-ray diffraction analysis for this compound has not been reported. This technique provides definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements, which are essential for a complete structural characterization. nih.goveurjchem.comresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 1,8 Naphthyridine Derivatives

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. These methods are used to determine the electronic structure, geometry, and reactivity of 1,8-naphthyridine (B1210474) derivatives. Ab initio methods, such as Hartree-Fock, and more advanced techniques have been employed to calculate various molecular properties. ias.ac.in For instance, QM calculations have been used to elucidate the structure of newly synthesized 1,8-naphthalimide (B145957) derivatives, showing good alignment between theoretical and experimental results. ias.ac.in These calculations provide insights into the molecular orbitals and energy levels, which are crucial for understanding the chemical behavior of these compounds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method for studying 1,8-naphthyridine derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.netijsrset.com DFT calculations are employed to optimize the molecular geometry of these compounds and to compute a range of quantum chemical parameters. nih.govijsrset.com

One of the key applications of DFT in the study of 1,8-naphthyridine derivatives is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgnih.gov The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. malayajournal.org For example, DFT calculations on novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives have been used to support the assignment of electronic absorption spectra. nih.govmdpi.com In a study of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory were used to compute the HOMO-LUMO energy gap, which was found to be 3.765 eV. malayajournal.org

DFT has also been used to study the synthetic mechanisms of 1,8-naphthyridine derivatives. For example, the synthetic routes for some pyrrolo[1',5'-a]-1,8-naphthyridine compounds were investigated using DFT calculations. nih.govmdpi.com Furthermore, DFT studies have been used to explore the non-linear optical (NLO) properties of 2,7-naphthyridine (B1199556) derivatives, suggesting their potential for optical switching applications. researchgate.net The molecular structure optimization of certain 1,8-naphthyridine compounds has been performed using the DFT/B3LYP method with the 6–31 G(d,p) basis set. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is extensively used to study the interactions of 1,8-naphthyridine derivatives with their biological targets and to elucidate their mechanism of action at a molecular level. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

In silico studies, including molecular docking, have been instrumental in identifying potential drug candidates from a series of synthesized compounds. nih.govnih.govresearchgate.net For example, in a study of novel 1,8-naphthyridine derivatives as potential anti-breast cancer agents, molecular docking simulations were used to examine their binding to the human estrogen receptor. The results showed that most of the studied compounds had a better binding energy than the standard drug, tamoxifen. Similarly, newly synthesized 1,8-naphthyridine derivatives have been assessed for their potential to act as antagonists for the A2A adenosine (B11128) receptor through molecular docking studies. nih.gov

The choice of the target protein is crucial for the success of molecular docking studies. For 1,8-naphthyridine derivatives with anticancer properties, DNA topoisomerase II is a common target. researchgate.netresearchgate.net Docking studies of newly designed 1,8-naphthyridine derivatives against the DNA topoisomerase II receptor (PDB ID: 1ZXM) have revealed significant interactions and superior binding affinities compared to standard drugs. researchgate.net

Molecular Docking Scores of 1,8-Naphthalimide-Arylsulfonyl Derivatives against CAIX Protein (PDB: 5FL4)
CompoundBinding Affinity (kcal/mol)
SA1-7.39
SA2-8.39
SA3-7.92
SA4-8.04
SA5-7.95
SA6-7.65
SA7-8.61

Binding mode analysis is a critical component of molecular docking studies, providing a detailed picture of how a ligand fits into the active site of a receptor. nih.govnih.gov This analysis helps in understanding the key interactions that contribute to the binding affinity and selectivity of the ligand. For 1,8-naphthyridine derivatives, understanding the binding mode is essential for structure-based drug design.

In a study of 1,8-naphthyridine derivatives targeting topoisomerase II, the binding mode analysis revealed that the drug nicely fits into the active site, forming multiple hydrogen bonds with the amino acid residues and the DNA segment, indicating an intercalating mode of action. researchgate.net The analysis of the binding mode of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with the CAIX protein also revealed favorable interactions within the binding pocket. nih.gov

Interaction mapping provides a detailed breakdown of the non-covalent interactions between a ligand and its target receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are the primary drivers of ligand binding.

Hydrogen bonds are particularly important for the specificity and strength of ligand-receptor interactions. In the case of 1,8-naphthyridine derivatives targeting topoisomerase II, the formation of eight hydrogen bonds with the protein and DNA was observed, contributing to a high binding energy. researchgate.net The interaction mapping of 1,8-naphthalimide derivatives with the CAIX protein also highlighted the role of various non-covalent interactions in stabilizing the ligand-protein complex.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. nih.govmdpi.com MD simulations are particularly useful for refining the docked poses and for calculating the binding free energies.

MD simulations have been used to investigate the stability of complexes formed between 1,8-naphthyridine derivatives and their target proteins. nih.gov For example, MD simulation studies of newly synthesized 1,8-naphthyridine derivatives complexed with the human A2A adenosine receptor suggested that the complexes would be stable. nih.gov Similarly, MD simulations of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with the CAIX protein were performed on a 100 ns scale to gain further knowledge of the molecular interactions and structural stability. The analysis of the root-mean-square deviation (RMSD) during the simulation provides a measure of the stability of the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijsrset.comresearchgate.net QSAR models are valuable tools for predicting the activity of new compounds and for guiding the optimization of lead compounds. ijsrset.comresearchgate.net

Several QSAR studies have been performed on 1,8-naphthyridine derivatives to model their various biological activities. For example, a QSAR study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II was conducted, and a four-parameter model was developed that could account for about 87% of the variations in the inhibitory potencies of these compounds. The model suggested that the position, size, and polarity of the substituents are the main factors controlling the activity.

In another study, 2D-QSAR models were developed for naphthyridine derivatives against HIV-1 integrase activity. The developed models showed high efficiency in predicting the pIC50 values and provided useful information for the rational design of more potent inhibitors. The combination of "quantum" and "molecular mechanical" descriptors was found to improve the predictive power of the QSAR models.

In Silico Prediction Methodologies for Biological Activities (e.g., PASS, SwissADME)

In the computational assessment of novel chemical entities, in silico prediction methodologies are indispensable tools for forecasting the likely biological activities and pharmacokinetic properties of a compound before its synthesis and in vitro or in vivo testing. These predictive models utilize the structural information of a molecule to estimate its interactions with biological targets. For 1,8-naphthyridine derivatives, including compounds structurally related to 1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone, platforms such as PASS (Prediction of Activity Spectra for Substances) and SwissADME are frequently employed to guide research and prioritize synthetic efforts.

Prediction of Biological Activity Spectra

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide spectrum of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. The prediction is presented as a list of potential activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi).

While specific PASS analysis data for this compound is not extensively detailed in the public domain, studies on structurally analogous 2-phenyl-1,8-naphthyridine (B10842077) derivatives provide insight into the probable biological activity profile of this class of compounds. For instance, in silico investigations of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine have been conducted to predict their biological activities. researchgate.net This software-based approach allows for the screening of a broad range of potential therapeutic applications. researchgate.net

The PASS methodology has been utilized to forecast a variety of biological effects for these related 1,8-naphthyridine structures. researchgate.net The predicted activities often include antihistaminic, antiallergic, and anti-asthmatic effects. researchgate.net Furthermore, predictions can extend to more specific mechanisms such as histamine (B1213489) release inhibition, immunomodulation, bronchodilation, and phosphodiesterase (PDE) inhibition. researchgate.net

Below is a table summarizing the types of biological activities that have been predicted for structurally similar 2-phenyl-1,8-naphthyridine derivatives using PASS. It is important to note that these are probabilistic predictions for a class of compounds and not experimentally confirmed activities for this compound itself.

Predicted Biological ActivityAssociated Therapeutic Area
AntihistaminicAllergy, Inflammation
AntiallergicAllergy, Hypersensitivity
Anti-asthmaticRespiratory Disorders
Histamine Release InhibitorAllergy, Inflammation
Rhinitis TreatmentAllergy, Respiratory Disorders
ImmunomodulationAutoimmune Diseases, Inflammation
BronchodilationRespiratory Disorders (e.g., Asthma, COPD)
Anti-IgE ActivityAllergic Asthma, Urticaria
Interleukin Antagonist ActivityInflammation, Autoimmune Diseases
Phosphodiesterase (PDE) InhibitionInflammation, Cardiovascular Diseases, CNS Disorders
5-HT3 Antagonist ActivityNausea and Vomiting (e.g., Chemotherapy-induced)

These predictions underscore the therapeutic potential of the 2-phenyl-1,8-naphthyridine scaffold and provide a rationale for its further investigation in various disease contexts. The use of such in silico tools is a critical first step in modern drug discovery, enabling a more targeted and efficient approach to identifying lead compounds. researchgate.net

Photophysical Properties and Spectroscopic Studies of 1,8 Naphthyridine Chromophores

Absorption and Emission Spectroscopy of Naphthyridine Fluorophores

No specific absorption and emission spectra for 1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone have been reported in the reviewed scientific literature. Spectroscopic studies of other 1,8-naphthyridine (B1210474) derivatives show that their absorption and emission characteristics are highly dependent on the nature and position of substituents on the naphthyridine core. researchgate.netresearchgate.net For instance, the introduction of various functional groups can lead to shifts in the absorption and emission maxima, as well as changes in the intensity of fluorescence. However, without experimental data for this compound, any discussion of its specific spectroscopic behavior would be purely speculative.

Fluorescence Quantum Yields and Lifetimes

There is no published data on the fluorescence quantum yields or lifetimes for this compound. The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process, while the fluorescence lifetime provides insights into the dynamics of the excited state. For other 1,8-naphthyridine derivatives, these values have been shown to vary significantly with chemical structure and the surrounding environment. researchgate.net The lack of this data for the specified compound prevents a quantitative assessment of its fluorescence efficiency and excited-state kinetics.

Solvatochromic Investigations and Solvent-Induced Photophysical Changes

Specific solvatochromic studies for this compound have not been documented. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a common phenomenon observed in many fluorescent molecules, including some 1,8-naphthyridine derivatives. umbc.edueurjchem.com Such investigations are valuable for understanding the nature of the excited state and the interactions between the fluorophore and its environment. The absence of such studies for this compound means that its response to different solvent environments is unknown.

Photostability Analysis of Naphthyridine-Based Chromophores

A photostability analysis for this compound is not available in the current body of scientific literature. Photostability is a crucial characteristic for any chromophore intended for practical applications, as it determines its durability under illumination. rsc.orgresearchgate.netnih.gov Studies on other chromophores have employed various methods to assess their stability against photodegradation. Without such an analysis for the compound , its suitability for applications requiring long-term light exposure cannot be determined.

Design Principles for Naphthyridine-Based Luminescent Materials

While general design principles for luminescent materials based on the 1,8-naphthyridine scaffold exist, their specific application to the design and properties of this compound has not been explicitly described. These principles often involve the strategic placement of electron-donating and electron-withdrawing groups to tune the electronic structure and, consequently, the photophysical properties of the molecule. rsc.orgnih.govmdpi.comrsc.org The phenyl and ethanone (B97240) substituents at the 2- and 3-positions of the 1,8-naphthyridine core in the target compound will undoubtedly influence its electronic and photophysical properties, but a detailed understanding of these effects would require dedicated theoretical and experimental studies that are not currently available.

Molecular Target Elucidation and Binding Modes

A thorough review of scientific literature reveals a lack of specific data regarding the mechanistic biological interactions of this compound. The following sections detail the absence of research findings for this particular compound within the specified areas of molecular interaction.

DNA Interaction Mechanisms

Currently, there is no published research specifically investigating the interaction between this compound and DNA. While the broader class of 1,8-naphthyridine derivatives has been explored for various DNA binding activities, these findings cannot be directly attributed to this specific compound.

G-Quadruplex Stabilization and Conformational Conversion

No studies have been identified that examine the ability of this compound to stabilize or induce conformational changes in G-quadruplex DNA structures. Research in this area has focused on other, structurally distinct 1,8-naphthyridine derivatives.

DNA Intercalation (Theoretical)

There is no specific experimental or theoretical research available that discusses the potential for this compound to act as a DNA intercalating agent.

Enzyme Inhibition Mechanisms

Specific data on the enzyme inhibitory properties of this compound is not available in the current body of scientific literature.

Topoisomerase I and II Inhibition

An in-depth examination of the compound this compound requires a broader understanding of the mechanistic interactions of its core structure, the 1,8-naphthyridine scaffold. This heterocyclic framework is a key component in numerous biologically active molecules, engaging with a variety of biomolecular targets through specific and complex mechanisms. This article explores these interactions, focusing on protein kinase inhibition, disruption of protein-protein interactions, enzyme inhibition, and ligand-biomolecule recognition, based on the available scientific literature.

2 Mechanistic Biological Interactions of 1,8-Naphthyridine Scaffolds

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These activities stem from its ability to form specific interactions with various biological macromolecules.

2 Protein Kinase Inhibition

The 1,8-naphthyridine scaffold has been identified as a core structure in the development of inhibitors for several protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in diseases like cancer and neurological disorders. nih.gov

One such target is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Over-activity of DYRK1A is associated with Down syndrome and Alzheimer's disease. nih.govnih.gov Certain inhibitors can target the ATP-binding pocket of the kinase. nih.gov For instance, studies on flavone-based inhibitors have provided insight into the binding mechanisms within the DYRK1A ATP-binding pocket, driven by the specific arrangement of hydroxyl moieties. nih.gov Some inhibitors have been developed to target the folding process of DYRK1A, binding to a folding intermediate state rather than the mature protein, which represents an innovative approach to achieving high selectivity. nih.gov This mechanism involves the suppression of autophosphorylation, which is necessary to stabilize the kinase in its active conformation. nih.gov

While the provided search results focus on flavones and other scaffolds for DYRK1A, the general principles of targeting the ATP-binding pocket or folding intermediates are applicable to the design of 1,8-naphthyridine-based inhibitors. The planar, aromatic nature of the naphthyridine ring makes it a suitable candidate for interacting with the highly conserved ATP-binding site of kinases.

3 MDM2/MDMX Interaction Inhibition

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. researchgate.net Its function is often inhibited in cancer cells by the overexpression of its two main negative regulators, Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX). researchgate.netnih.gov These proteins bind to the N-terminal trans-activation domain of p53, blocking its transcriptional function and, in the case of MDM2, targeting it for degradation. nih.gov

A promising strategy in cancer therapy is to disrupt the MDM2/MDMX-p53 interaction with small molecules, thereby reactivating p53 function in tumor cells that retain wild-type p53. researchgate.netpensoft.net The 1,8-naphthyridine scaffold has been explored for this purpose. Computational studies have identified 1,8-naphthyridine-containing compounds as potential dual inhibitors of both MDM2 and MDMX. nih.govstrategian.com

Compound ClassTarget(s)Mechanism of ActionComputational Finding
1,8-Naphthyridine Derivative (CPO)MDM2 & MDMXDual inhibitor of p53-MDM2/X interactionsPredicted higher potential to inhibit MDM2/MDMX than standard dual inhibitor RO2443. nih.govstrategian.com
BenzodiazepinedioneMDM2Binds to the p53-binding cleft.Mimics key p53 residue interactions. nih.gov
NutlinsMDM2Binds to the p53-binding cleft.Effectively mimics key p53 residue interactions. nih.gov

4 Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis. nih.gov Its primary function is the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.govdovepress.com These hormones are released from the gut after a meal and stimulate insulin (B600854) secretion from pancreatic β-cells. dovepress.com By degrading these incretins, DPP-4 curtails their insulinotropic effects.

DPP-4 inhibitors, known as "gliptins," are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus. nih.gov The mechanism of action of these drugs is to block the DPP-4 enzyme, thereby preventing the breakdown of GLP-1 and GIP. youtube.com This leads to higher circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) secretion, delays gastric emptying, and reduces blood glucose levels. dovepress.comyoutube.com The inhibition can be reversible, with the inhibitor binding to the active site of the enzyme. frontiersin.org The interaction often involves key amino acid residues within the active site cavity. frontiersin.org While many established DPP-4 inhibitors feature other heterocyclic systems, the 1,8-naphthyridine scaffold is being investigated for its potential in this area due to its versatile chemical properties.

Mechanistic Biological Interactions of 1,8 Naphthyridine Scaffolds

3 Ligand-Biomolecule Recognition Studies

The 1,8-naphthyridine (B1210474) structure can act as a recognition element for various biomolecules, engaging in specific non-covalent interactions.

2 Host-Guest Chemistry with Biomolecules (e.g., Biotin Analogues)

In the field of supramolecular chemistry, researchers have designed synthetic "host" molecules capable of recognizing and binding specific "guest" biomolecules. The 1,8-naphthyridine unit has been incorporated into macrocyclic host structures for this purpose. These hosts are designed to have pre-organized cavities and hydrogen-bonding donor/acceptor sites that are complementary to the guest molecule. researchgate.net

Host CompoundGuest CompoundBinding Constant (Kb)Technique
Macrocycle with 1,8-naphthyridine units(+)-Biotin methyl esterData not specified in abstract1H NMR Titrations researchgate.net
Cucurbit nih.govuril (CB nih.gov)Ferrocene derivative (Guest 2)3 × 10¹² M⁻¹Isothermal Titration Calorimetry nih.gov
AvidinBiotin~10¹⁵ M⁻¹Not Applicable nih.gov

3 Histamine (B1213489) H1 Receptor Antagonism Mechanisms

Histamine is a key mediator of allergic reactions, acting through four different G-protein-coupled receptors (H1, H2, H3, and H4). youtube.com The histamine H1 receptor is widely distributed and is responsible for many of the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction. wikipedia.orgnih.gov

H1 antagonists, commonly known as antihistamines, are medications that block the effects of histamine at the H1 receptor. wikipedia.org The primary mechanism of action for most H1 antagonists is not as a simple competitive antagonist that competes with histamine for the same binding site. Instead, they function as inverse agonists. wikipedia.org They bind to a different site on the H1 receptor and stabilize it in its inactive conformation, thereby reducing its baseline activity and preventing histamine from binding and activating it. youtube.com

First-generation H1 antagonists could cross the blood-brain barrier, leading to sedative effects. youtube.com Newer, second-generation antagonists are more selective for the H1 receptor and are less able to enter the central nervous system, reducing side effects. youtube.comnih.gov While many different chemical scaffolds are used in antihistamines, the structural features of 1,8-naphthyridines make them potential candidates for development as H1 receptor antagonists. Beyond direct receptor antagonism, some H1 antagonists also exhibit other anti-allergic properties, such as inhibiting the release of histamine and other inflammatory mediators from mast cells and basophils. nih.gov

Rational Design Principles for Bioactive 1,8-Naphthyridine Ligands

The rational design of bioactive 1,8-naphthyridine ligands is a cornerstone of modern drug discovery, aiming to optimize the pharmacological profile of these compounds. nih.gov This process involves a deep understanding of the structure-activity relationships (SAR) that govern how these molecules interact with their biological targets. researchgate.net By systematically modifying the 1,8-naphthyridine core and its substituents, medicinal chemists can fine-tune properties such as binding affinity, selectivity, and pharmacokinetic profiles. researchgate.net

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a pivotal role in this design process. researchgate.netresearchgate.net These techniques allow researchers to predict how a newly designed molecule will bind to its target and to estimate its biological activity before synthesis. For example, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between a 1,8-naphthyridine derivative and its target protein, guiding the design of new analogues with improved binding characteristics. rsc.org A central strategy in the design of these ligands is molecular hybridization, which involves combining the 1,8-naphthyridine scaffold with other known pharmacophores to create novel hybrid molecules with enhanced or entirely new biological activities. nih.gov

Achieving high binding affinity and selectivity is a primary objective in the design of 1,8-naphthyridine-based therapeutic agents. Structural modifications at various positions of the naphthyridine ring are employed to modulate these properties. The introduction of different functional groups can alter the molecule's size, shape, and electronic distribution, thereby influencing its interaction with the target. nih.govnih.gov

For instance, substitutions at the C2, C3, and C7 positions of the 1,8-naphthyridine ring have been shown to be critical for modulating activity and selectivity. researchgate.net Adding bulky or lipophilic groups can enhance hydrophobic interactions within a binding pocket, often leading to increased affinity. Conversely, introducing polar groups can facilitate the formation of specific hydrogen bonds, which can be crucial for selectivity. A study on 1,8-naphthyridine derivatives as cannabinoid receptor agonists found that specific substitutions led to high selectivity for the CB2 receptor over the CB1 receptor. nih.gov This selectivity is vital for avoiding unwanted psychoactive side effects associated with CB1 receptor activation.

Modification Strategy Position on 1,8-Naphthyridine Ring Intended Effect Example Target Class
Introduction of aryl or heteroaryl groupsC2Enhance π-π stacking and hydrophobic interactionsKinases, DNA
Addition of carboxylic acids or amidesC3Form key hydrogen bonds and salt bridgesDNA Gyrase, Topoisomerases researchgate.net
Variation of substituentsC7Modulate solubility and cell permeabilityVarious enzymes and receptors
Hybridization with other pharmacophoresVariesCombine biological activities or target multiple pathwaysAnticancer, Anti-mycobacterial nih.gov

These targeted structural changes are essential for optimizing a ligand's ability to bind potently to its intended target while minimizing off-target effects, a key consideration in the development of safe and effective drugs.

Hydrogen bonding is a critical determinant of the specificity and stability of ligand-target complexes involving 1,8-naphthyridine scaffolds. nih.gov The nitrogen atoms within the naphthyridine rings are effective hydrogen bond acceptors, while substituents such as amino or hydroxyl groups can act as hydrogen bond donors. researchgate.net These interactions provide the directional cues necessary for the precise orientation of the ligand within the binding site of a protein or nucleic acid. researchgate.net

The strength and geometry of these hydrogen bonds are paramount for high-affinity binding. nih.gov In many cases, the biological activity of a 1,8-naphthyridine derivative is directly correlated with its ability to form specific hydrogen bonds with key amino acid residues in the target's active site. For example, the interaction between 2-amino-1,8-naphthyridine and guanine (B1146940) bases in DNA is mediated by a complementary hydrogen bonding pattern, which is exploited in the design of ligands that target specific DNA sequences or structures like G-quadruplexes. researchgate.netrsc.org

Molecular modeling studies often highlight the importance of these interactions. In the design of anti-mycobacterial 1,8-naphthyridine derivatives targeting the enoyl-ACP reductase (InhA), docking analysis revealed crucial hydrogen bond interactions between the ligand and the active site, explaining the compound's potent inhibitory activity. rsc.org The rational design of these molecules, therefore, heavily relies on optimizing the hydrogen bonding potential to ensure strong and selective recognition by the biological target. nih.gov

Compound/Scaffold Target Key Hydrogen Bonding Interaction Significance
2-amino-1,8-naphthyridineGuanine (in DNA/RNA)Forms complementary donor-acceptor pattern with the guanine base. researchgate.netEnables sequence-specific recognition of nucleic acids.
1,8-Naphthyridine-3-carbonitrile derivativesEnoyl-ACP reductase (InhA)Interaction with amino acid residues in the enzyme's active site. rsc.orgEssential for potent anti-tuberculosis activity.
Bi nih.govnih.govnaphthyridine-Ru(II) complexesCoordinated WaterIntramolecular H-bond from an uncomplexed nitrogen to the bound water molecule. nih.govInfluences the electronic and reactive properties of the metal complex.
Naphthyridine DimerG-quadruplex DNAIntermolecular hydrogen bonds stabilize the dimeric ligand structure. rsc.orgEnhances binding and stabilization of the G-quadruplex structure for anticancer applications.

Structure Activity Relationship Sar Studies in 1,8 Naphthyridine Research

Correlations between Structural Modifications and Mechanistic Biological Activity

The biological activity of 1,8-naphthyridine (B1210474) derivatives is intricately linked to their structural features. Modifications at various positions of the naphthyridine ring system can lead to profound changes in their mechanism of action and biological efficacy. For instance, the presence of a phenyl group at the C2 position and an acetyl group at the C3 position, as in 1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone, provides a foundational structure for further exploration.

Research on related 2-phenyl-7-methyl-1,8-naphthyridine derivatives has shown that the substituent at the C3 position plays a crucial role in their cytotoxic activity against human breast cancer cell lines (MCF7). While specific data for the 3-acetyl group is not extensively reported, studies on derivatives where the C3 position is modified to incorporate various heterocyclic rings or functional groups have provided valuable SAR insights. For example, certain derivatives with IC50 values in the low micromolar range have been identified, indicating that the C3 position is a key site for modulating anticancer activity.

Influence of Substituents on Molecular Target Affinity and Selectivity

Substituents on the 1,8-naphthyridine ring system have a profound impact on the affinity and selectivity of these compounds for their molecular targets. The phenyl group at the C2 position is a common feature in many biologically active 1,8-naphthyridine derivatives and is often crucial for their activity. The aromatic nature of the phenyl ring allows for π-π stacking interactions with aromatic residues in the binding sites of target proteins.

In a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, the nature of the substituent at the C3 position was varied to investigate its effect on cytotoxicity. The results indicated that both electron-donating and electron-withdrawing groups at this position could influence the biological activity. For instance, the introduction of bulky heterocyclic systems at C3 has been shown to enhance cytotoxic effects in some cases.

The table below summarizes the cytotoxic activity of some C3-substituted 2-phenyl-7-methyl-1,8-naphthyridine derivatives against the MCF7 human breast cancer cell line, illustrating the impact of the C3 substituent on biological activity.

CompoundC3-SubstituentIC50 (µM) against MCF7Reference
Derivative 1-CHO> 50
Derivative 2-CH=CH-CO-Aryl6.53 - 35.3
Derivative 3Substituted Pyrazole (B372694)3.19 - 25.8
Derivative 4Substituted Pyrimidine7.89 - 45.2
Derivative 5Substituted Pyridine (B92270)1.47 - 28.9

This data suggests that the size, shape, and electronic properties of the substituent at the C3 position are critical determinants of cytotoxic activity. While direct data for the 3-ethanone group is not available in this specific study, the variability in activity with other C3 substituents underscores the importance of this position for molecular recognition.

Importance of Regiochemistry in Naphthyridine Bioactivity

The regiochemical arrangement of substituents on the 1,8-naphthyridine core is a critical factor governing the biological activity of these compounds. The specific placement of the phenyl group at C2 and the ethanone (B97240) group at C3 in this compound is not arbitrary and is expected to have a significant impact on its interaction with biological targets.

The synthesis of 2,3-disubstituted 1,8-naphthyridines can be achieved through various synthetic routes, and controlling the regioselectivity of these reactions is paramount to obtaining the desired biologically active isomer. For example, the Friedländer annulation is a common method for synthesizing substituted naphthyridines, and the choice of starting materials and reaction conditions can dictate the final regiochemical outcome.

Studies on different isomers of substituted naphthyridines have often revealed significant differences in their biological profiles. For instance, the relative positions of nitrogen atoms in the bicyclic system (e.g., 1,8- vs. 1,5- vs. 2,7-naphthyridine) can lead to vastly different pharmacological properties. Similarly, for a given naphthyridine scaffold, the placement of substituents at different positions can alter the molecule's shape, polarity, and ability to interact with specific biological targets. The 2,3-disubstitution pattern in this compound places the bulky phenyl group adjacent to the ethanone functionality, which will define a specific three-dimensional conformation and electronic distribution that is key to its biological activity.

Pharmacophore Modeling and Design for Specific Biological Interactions

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For the 1,8-naphthyridine class of compounds, pharmacophore models can be developed to guide the design of new derivatives with enhanced potency and selectivity.

Based on the SAR data of 2-phenyl-1,8-naphthyridine (B10842077) derivatives, a hypothetical pharmacophore model for cytotoxic activity can be proposed. Key features would likely include:

An aromatic feature: Represented by the 2-phenyl group, which can participate in π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor: The nitrogen atoms of the naphthyridine ring and the carbonyl oxygen of the ethanone group can act as hydrogen bond acceptors.

A hydrophobic feature: The methyl group of the ethanone and the phenyl ring itself contribute to the hydrophobic character of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies on related 2-aryl-1,8-naphthyridin-4-ones have highlighted the importance of steric and electronic properties of the substituents for their cytotoxic activity. These studies can inform the development of more refined pharmacophore models for the 2-phenyl-1,8-naphthyridine scaffold. Such models can then be used for virtual screening of compound libraries to identify new potential anticancer agents or to guide the rational design of novel derivatives with improved activity profiles.

Q & A

Basic: What are the standard synthetic routes for 1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone, and how do reaction conditions influence yield?

Methodological Answer:
The compound is commonly synthesized via Claisen-Schmidt condensation or Friedländer-type reactions. For example, describes refluxing aldehyde intermediates (e.g., 2-phenyl-1,8-naphthyridine derivatives) with acetyl compounds in ethanol using Mg-Al hydrotalcite as a catalyst. Reaction time and catalyst loading (e.g., 0.3 g catalyst per 2 mmol substrate) are critical for achieving yields >85% . outlines an alternative method using MeMgCl in THF at −30°C, followed by NH4Cl quenching and column chromatography. Optimizing temperature (−30°C to room temperature) and solvent polarity (ethyl acetate/hexane gradients) improves purity .

Advanced: How can computational docking studies predict the binding affinity of this compound derivatives to biological targets?

Methodological Answer:
Glide 4.0 XP scoring ( ) incorporates hydrophobic enclosure and hydrogen-bonding motifs to estimate binding affinities. Researchers should:

Generate 3D ligand structures (e.g., using Gaussian or Avogadro).

Perform protein-ligand docking with water desolvation energy terms.

Validate models against experimental IC50 data (e.g., cytotoxic activity against MCF7 cells, as in ).
Discrepancies >2.26 kcal/mol RMSD suggest recalibration of scoring parameters .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR : Analyze aromatic proton environments (δ 7–9 ppm for naphthyridine protons) and ketone carbonyl signals (δ ~200 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 326.35 for C21_{21}H14_{14}N2_2O2_2) via high-resolution MS .
  • IR : Detect C=O stretching (~1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) using KBr pellets ( ) .

Advanced: How do storage conditions impact the stability and purity of this compound?

Methodological Answer:
highlights degradation risks from air exposure, recommending:

Storage : Under inert gas (N2_2/Ar) at −20°C in amber vials.

Purity Monitoring : Regular HPLC analysis (C18 columns, acetonitrile/water mobile phase) to detect oxidation byproducts.
Deviations >5% from the initial purity (e.g., 95% standard value) necessitate repurification via recrystallization (ethanol/water mixtures) .

Advanced: How can researchers reconcile contradictory data on catalytic efficiency in naphthyridine synthesis?

Methodological Answer:
Contradictions arise from catalyst choice (e.g., Mg-Al hydrotalcite vs. MeMgCl). Systematic comparison involves:

Kinetic Studies : Track reaction progress via TLC or GC-MS.

Catalyst Recycling : Assess hydrotalcite reusability ( ) versus Grignard reagent stoichiometry ( ).

Computational Modeling : Compare activation energies (DFT calculations) for each pathway .

Basic: What precautions are necessary when handling this compound in biological assays?

Methodological Answer:
Per :

PPE : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation (respiratory toxicity category 3).

Spill Management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .

Advanced: How is regioselectivity controlled during naphthyridine ring formation?

Methodological Answer:
notes that regioselectivity depends on precursor substitution patterns. For example:

  • 2,3-Bond Formation : Use N-phenyl pyrrolidin-1-ylacetyl precursors to direct ring closure.
  • Solvent Effects : Polar aprotic solvents (DMF) favor intramolecular cyclization over side reactions.
    Characterize intermediates via 1H^1\text{H}-15N^{15}\text{N} HMBC NMR to track bond formation .

Advanced: What strategies optimize the cytotoxic activity of this compound derivatives?

Methodological Answer:
and suggest:

Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to enhance DNA intercalation.

Prodrug Design : Mask the ketone as a Schiff base (e.g., 3-(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-ylmethylene)-amino derivatives) for targeted release .
Validate using MTT assays and apoptosis markers (e.g., caspase-3 activation) .

Basic: How is the purity of this compound quantified for research use?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, 254 nm UV detection) with acetonitrile/water (70:30) mobile phase.
  • Calibration : Compare against certified reference standards (e.g., NIST SRM 869b) .

Advanced: What computational tools model the photophysical properties of 1,8-naphthyridine derivatives?

Methodological Answer:

  • TD-DFT : Predict UV-Vis spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Solvent Effects : Include PCM models for ethanol or DMSO.
    Compare computed λmax_{\text{max}} with experimental data ( ) to validate accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.